Deuterium Incorporation and Mass Shift for Unambiguous MS Discrimination
m-Fluoro Prasugrel-d4 (hydrochloride) incorporates four deuterium atoms at the 2,3,4,6 positions of the fluorophenyl ring . This results in a mass shift of +4 Da compared to the non-deuterated m-Fluoroprasugrel (MW 375.5 g/mol for the HCl salt) [1]. This mass difference ensures that the internal standard signal is completely resolved from the analyte's monoisotopic peak in MS detection, eliminating isotopic crosstalk that can occur with lower levels of deuteration (e.g., d1-d3) [2].
| Evidence Dimension | Mass Shift vs. Analyte |
|---|---|
| Target Compound Data | +4 Da (C20H17D4ClFNO3S, MW 413.93) |
| Comparator Or Baseline | Non-deuterated m-Fluoro Prasugrel HCl: 0 Da mass shift (C20H20FNO3S·HCl, MW 375.5); Alternative deuterated standards: +1 to +3 Da |
| Quantified Difference | +4 Da mass shift minimizes isotopic interference from analyte's natural abundance isotopologues |
| Conditions | LC-MS/MS analysis in multiple reaction monitoring (MRM) mode |
Why This Matters
A +4 Da mass shift is widely considered optimal for small-molecule SIL-IS, as it minimizes the risk of signal overlap with the analyte's M+1 or M+2 isotopologues, which can be significant for chlorine- or sulfur-containing molecules like Prasugrel.
- [1] SynZeal. (n.d.). Prasugrel EP Impurity B (HCl salt). Retrieved from https://www.synzeal.com/en/prasugrel-ep-impurity-b-hcl-salt View Source
- [2] ResolveMass Laboratories. (n.d.). How to use deuterated internal standards in LC-MS. Retrieved from LinkedIn article. View Source
